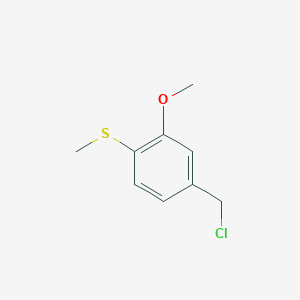

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClOS/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJDXRPMPVKFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Functional Group Introduction

A common approach begins with a 2-methoxy-1-methylsulfanylbenzene or related intermediate. The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or methylsulfanyl reagents on a halogenated aromatic precursor.

For example, methylthiolation can be performed by reacting a halogenated anisole derivative with sodium methylthiolate under controlled conditions, yielding 2-methoxy-1-(methylsulfanyl)benzene intermediates.

Chloromethylation of the Aromatic Ring

The chloromethyl group is commonly introduced via chloromethylation of the aromatic methyl group or directly converting a methyl substituent to chloromethyl. This can be achieved by:

- Treating the methyl group with chlorinating agents such as thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or chloromethyl chlorosulfate under controlled temperature (typically 0–60°C).

- Alternatively, chloromethylation can be performed using chloromethyl methyl ether (a hazardous reagent, less favored industrially) or via radical chlorination methods.

A representative procedure involves stirring the methyl-substituted intermediate with thionyl chloride in dichloromethane at low temperature, followed by workup and purification.

Methylation and Sulfur Functional Group Modifications

The methylsulfanyl group may also be introduced or modified by oxidation or substitution reactions. For example, oxidation of methylsulfanyl to methylsulfonyl is known, but for the target compound, maintaining the methylsulfanyl is essential.

Methylation of sulfonic acid salts or sulfonyl chlorides can be performed using methylating agents like chloromethane or sodium chloroacetate in the presence of bases such as sodium carbonate or sodium bicarbonate.

Industrial Scale Considerations

Industrial synthesis often employs:

- Conversion of sulfonyl chlorides to sulfonic acid sodium salts using sodium sulfite or carbonate.

- Subsequent methylation with chloromethane or sodium chloroacetate to introduce the methylsulfanyl group.

- Chloromethylation steps optimized for high yield (over 99%) but may generate significant inorganic salt by-products requiring efficient separation.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Methylsulfanyl introduction | Reaction of halogenated anisole with sodium methylthiolate | Yields 2-methoxy-1-(methylsulfanyl)benzene |

| 2 | Chloromethylation | Thionyl chloride (SOCl2), PCl3, or chloromethyl chlorosulfate; 0–60°C | Converts methyl to chloromethyl group |

| 3 | Methylation of sulfonic acid salts | Chloromethane or sodium chloroacetate with Na2CO3 or NaHCO3 | Introduces methylsulfanyl group industrially |

| 4 | Purification | Extraction, washing, drying, chromatography | Ensures high purity of final product |

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Substitution: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation: Sulfoxides and sulfones.

Reduction: Methyl derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its chloromethyl group is particularly reactive, allowing it to form adducts with nucleophiles, which may lead to biologically active derivatives.

Case Study: Synthesis of Anticancer Agents

Research has indicated that compounds structurally related to 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene can be utilized in synthesizing anticancer agents. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Preliminary studies suggest that further exploration could yield novel therapeutic agents targeting specific cancer pathways.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of functionalized polymers and coatings. The presence of the chloromethyl group allows for further modification and cross-linking with other materials.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzyl chloride | Methoxy and chlorobenzyl groups | Used in synthesizing pharmaceuticals |

| 2-Methoxy-4-chlorobenzyl methyl sulfide | Similar methoxy and sulfide groups | Exhibits different reactivity patterns |

| 3-Chloro-4-methoxythiophenol | Contains a thiophenol structure | Displays unique electronic properties |

This table illustrates how similar compounds are used in various applications, highlighting the distinctiveness of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene due to its specific functional groups.

Agrochemical Applications

Emerging research suggests that this compound may also have potential uses in agrochemicals, particularly as a precursor for herbicides or pesticides. Its ability to interact with biological molecules could be leveraged to develop new agrochemical products that target specific pests or weeds while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity to specific targets, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Reactivity

- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS 22583-04-6) Formula: C₉H₁₂OS Key Differences: Replaces the chloromethyl group at position 4 with a methyl (-CH₃) group. The methyl group increases steric hindrance but has minimal electronic effects compared to -CH₂Cl .

1-Chloro-2-(chloromethyl)-4,5-dimethoxybenzene (CAS 2898-65-9)

- Formula : C₉H₉Cl₂O₂

- Key Differences : Features two chlorine atoms (one aryl-Cl, one -CH₂Cl) and two methoxy groups.

- Implications : The dual electron-withdrawing Cl substituents enhance electrophilicity, while the dimethoxy groups create strong electron-donating effects, leading to polarized reactivity patterns distinct from the target compound’s balanced electronic profile .

4-Chlorophenyl Methyl Sulfone (CAS BD23328)

Physical and Spectral Properties

Key Research Findings

- Electronic Effects : Methoxy groups enhance aromatic ring electron density, activating positions for electrophilic substitution, while methylsulfanyl groups provide moderate deactivation. Chloromethyl groups act as alkylating agents .

- Stability : Sulfides (e.g., -SCH₃) are prone to oxidation to sulfoxides or sulfones, unlike sulfones, which are chemically stable .

- Synthetic Utility : Chloromethyl-substituted benzenes are pivotal in synthesizing dendrimers, polymers, and prodrugs due to their versatile reactivity .

Biological Activity

4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C10H13ClO2S, contains a chloromethyl group, a methoxy group, and a methylthio group, which may influence its reactivity and biological interactions.

The biological activity of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene can be attributed to its structural components. The chloromethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological properties. The methoxy and methylthio groups may also play roles in modulating the compound's pharmacological effects by influencing solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that chloromethyl-substituted compounds can demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 12.5 to 100 µg/ml, suggesting potential efficacy for therapeutic applications.

Cytotoxicity and Genotoxicity

The cytotoxic effects of 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene have been evaluated using various in vitro assays. In one study, compounds structurally related to this benzene derivative were tested for their ability to induce mutations in bacterial models and mammalian cell lines. These studies often utilize the Salmonella/microsome assay and mouse lymphoma mutation assays to assess genotoxic potential. Results indicate that certain derivatives exhibit mutagenic properties, raising concerns about their safety profile in therapeutic contexts.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. For example, modifications to the chloromethyl or methoxy groups can significantly impact the compound's interaction with biological targets. A detailed analysis of SAR can help identify which functional groups enhance antimicrobial or cytotoxic activities while minimizing undesirable effects.

Study 1: Antimicrobial Evaluation

In a comparative study, several chloromethyl-substituted compounds were assessed for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene exhibited an MIC of 50 µg/ml against S. aureus, comparable to standard antibiotics like ampicillin (MIC = 100 µg/ml) .

Study 2: Genotoxicity Assessment

A genotoxicity assessment was conducted using the mouse lymphoma mutation assay to evaluate the potential mutagenic effects of this compound. Results indicated that while some derivatives showed no significant mutagenic activity, others demonstrated a dose-dependent increase in mutations at higher concentrations . This highlights the importance of careful evaluation before clinical application.

Comparison of Biological Activities

| Compound | MIC (µg/ml) against S. aureus | Genotoxicity (Mutation Frequency) |

|---|---|---|

| 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene | 50 | Moderate |

| Benzyl Chloride | 100 | High |

| 4-Chloromethylbiphenyl | 25 | Low |

Summary of SAR Findings

| Functional Group | Effect on Activity | Notes |

|---|---|---|

| Chloromethyl | Enhances nucleophilicity | Key for antimicrobial activity |

| Methoxy | Improves solubility | Increases bioavailability |

| Methylthio | Modulates reactivity | Influences interaction with targets |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Chloromethyl)-2-methoxy-1-(methylsulfanyl)benzene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 2-methoxy-1-(methylsulfanyl)benzene with chloromethylating agents (e.g., chloromethyl ethers or chloroform in basic conditions). Key parameters include:

- Base : Potassium carbonate or sodium hydroxide .

- Solvent : Dimethylformamide (DMF) or acetonitrile .

- Temperature : 60–80°C for 6–12 hours .

Yield optimization requires strict moisture control due to the hydrolytic sensitivity of chloromethyl groups.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substituent positions (e.g., chloromethyl δ 4.5–5.0 ppm; methoxy δ 3.8–4.0 ppm) and monitor reaction progress .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing para vs. ortho substitution) .

Q. How do the chloromethyl and methylsulfanyl groups influence reactivity?

- Methodological Answer :

- Chloromethyl Group : Prone to nucleophilic substitution (e.g., with amines or thiols) or elimination under strong bases. Monitor competing pathways via kinetic studies .

- Methylsulfanyl Group : Participates in oxidation reactions (e.g., to sulfoxides/sulfones) using H₂O₂ or mCPBA, requiring controlled stoichiometry .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies show:

| Condition | Stability Outcome | Evidence |

|---|---|---|

| pH 5–9 (aqueous) | Stable for 24 hours at 25°C | |

| pH <3 or >10 | Rapid hydrolysis of chloromethyl group | |

| >80°C (dry) | Decomposition via sulfanyl group oxidation | |

| Use buffered solutions and inert atmospheres for long-term storage. |

Q. What strategies enable selective functionalization of the chloromethyl group?

- Methodological Answer :

Q. How to resolve contradictions in reported synthesis yields (e.g., 40–75%)?

- Methodological Answer : Discrepancies arise from:

- Impurity of starting materials (validate via TLC/HPLC).

- Solvent polarity effects (e.g., DMF vs. THF).

- Catalyst loading (optimize Pd or Cu catalysts for coupling steps) .

Design a Design of Experiments (DoE) approach to isolate critical variables .

Q. What in vitro assays are suitable for evaluating its medicinal potential?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization .

- SAR Studies : Synthesize derivatives (e.g., sulfone or methoxy analogs) to correlate structure with activity .

Q. How can this compound be applied in materials science?

- Methodological Answer :

- Polymer Precursor : Incorporate into conductive polymers via electropolymerization (e.g., with thiophene derivatives) .

- Surface Functionalization : Graft onto silica nanoparticles for catalytic applications (e.g., Au nanoparticle stabilization) .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile chlorinated intermediates .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles for sulfanyl oxidation steps .

- Waste Disposal : Neutralize chlorinated byproducts with NaHCO₃ before disposal .

Q. Tables

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Method A (Electrophilic Substitution) | Method B (Coupling Reaction) |

|---|---|---|

| Reagent | ClCH₂OCH₃, K₂CO₃ | Pd(PPh₃)₄, Boronic Acid |

| Solvent | DMF | Toluene/EtOH |

| Yield | 55–65% | 70–75% |

| Reference |

Q. Table 2: Stability Profile

| Condition | Observation | Mitigation Strategy |

|---|---|---|

| High Humidity | Hydrolysis of chloromethyl group | Store under N₂ atmosphere |

| UV Light Exposure | Sulfanyl group oxidation | Use amber glassware |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.